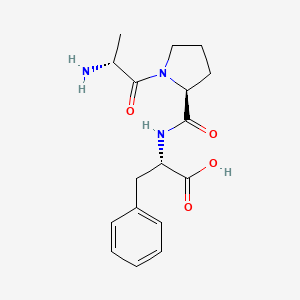

H-D-Ala-Pro-Phe-OH

Description

Structure

3D Structure

Properties

CAS No. |

105931-66-6 |

|---|---|

Molecular Formula |

C17H23N3O4 |

Molecular Weight |

333.38 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of H-D-Ala-Pro-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the structure and conformation of the tripeptide H-D-Ala-Pro-Phe-OH. Due to the absence of specific experimental data for this peptide in publicly available literature, this document focuses on the established experimental and computational workflows for characterizing such molecules. It details the theoretical considerations of its constituent amino acids, outlines the primary analytical techniques for conformational analysis, and presents templates for data organization. This guide is intended to serve as a practical resource for researchers involved in peptide chemistry, structural biology, and drug design.

Introduction to the Structural Features of this compound

The tripeptide this compound is composed of three amino acid residues: D-Alanine, L-Proline, and L-Phenylalanine. Its unique sequence and stereochemistry suggest a distinct conformational landscape.

-

D-Alanine (D-Ala): The presence of a D-amino acid at the N-terminus is significant. D-amino acids can induce specific turns and alter the peptide's susceptibility to enzymatic degradation, which is a critical factor in drug development.

-

Proline (Pro): The proline residue introduces significant conformational constraints. The cyclic nature of its side chain restricts the phi (Φ) torsion angle to approximately -60° to -75°, limiting the flexibility of the peptide backbone. The peptide bond preceding proline can also exist in either a cis or trans conformation, with the trans form being generally more stable.

-

Phenylalanine (Phe): The bulky aromatic side chain of phenylalanine can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which can influence the overall conformation and potential intermolecular associations.

The overall conformation of this compound will be determined by the interplay of these structural features, including the allowed torsion angles (Φ, Ψ, and ω) of the peptide backbone and the side-chain rotamers (χ).

Experimental Protocols for Conformational Analysis

The determination of a peptide's three-dimensional structure relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the solution-state conformation of peptides.[1] A typical workflow involves the following steps:

-

Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration is typically in the millimolar range.

-

1D NMR: A one-dimensional proton (¹H) NMR spectrum is acquired to identify the chemical shifts of all protons in the molecule.

-

2D NMR Experiments: A series of two-dimensional NMR experiments are performed to establish through-bond and through-space correlations:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

-

-

Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides the solid-state conformation of a peptide at atomic resolution.[2][3][4] The general protocol is as follows:

-

Crystallization: The peptide is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered single crystals. This is often the most challenging step in the process.[2]

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[2]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like direct methods or molecular replacement (if a homologous structure is available). An initial model of the peptide is built into the resulting electron density map and refined to best fit the experimental data.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[5][6][7][8] It measures the differential absorption of left and right circularly polarized light by the chiral peptide bonds.

-

Sample Preparation: The peptide is dissolved in a suitable solvent (often aqueous buffer) at a concentration that gives an appropriate absorbance.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

-

Spectral Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements, such as α-helices, β-sheets, turns, and random coils, based on their characteristic spectral signatures.[6][8]

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in a clear and structured manner.

NMR Spectroscopic Data

Table 1: ¹H Chemical Shifts (δ) in ppm for this compound

| Residue | NH | αH | βH | γH | δH | Other |

|---|---|---|---|---|---|---|

| D-Ala | CH₃ | |||||

| Pro |

| Phe | | | | | | Aromatic |

Table 2: Key NOE Contacts for this compound

| Proton 1 | Proton 2 | Distance (Å) |

|---|---|---|

| D-Ala αH | Pro δH | |

| Pro αH | Phe NH |

| ... | ... | |

X-ray Crystallography Data

Table 3: Crystallographic Data and Refinement Statistics

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell dimensions (a, b, c, α, β, γ) | |

| Resolution (Å) | |

| R-work / R-free | |

| No. of unique reflections |

| Average B-factor (Ų) | |

Table 4: Backbone Torsion Angles (°)

| Residue | Φ | Ψ | ω |

|---|---|---|---|

| D-Ala | |||

| Pro |

| Phe | | | |

Visualizations

Workflow for Peptide Structure Determination

Caption: A logical workflow for determining the 3D structure of a tripeptide.

Torsional Angles in this compound

Caption: Key torsional angles defining the conformation of a peptide backbone.

Principle of a 2D NOESY Experiment

References

- 1. NMR spectroscopy in the conformational analysis of peptides: an overview. [iris.cnr.it]

- 2. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 3. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of D-Alanine Containing Tripeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered rare in nature, are now recognized as crucial components of various biological systems, imparting unique structural and functional properties to peptides. Among these, D-alanine is of particular interest due to its fundamental role in bacterial cell wall biosynthesis, making it a key target for antimicrobial agents. While the function of D-alanyl-D-alanine dipeptides in peptidoglycan structure is well-established, the biological activities of tripeptides incorporating D-alanine are an emerging area of research with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activity of D-alanine containing tripeptides, covering their synthesis, antimicrobial properties, and mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to facilitate further research and development in this promising field.

Introduction: The Significance of D-Alanine in Peptide Biology

In the landscape of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids has become a cornerstone of rational drug design. D-amino acids, the enantiomers of the canonical L-amino acids, offer a strategic advantage by enhancing peptide stability against proteolytic degradation.[1] D-alanine, in particular, plays a pivotal role in the biology of bacteria. It is an essential building block of the peptidoglycan cell wall, which provides structural integrity and protection to the bacterial cell.[2] The bacterial enzymes responsible for the synthesis and incorporation of D-alanine, such as alanine racemase and D-alanine:D-alanine ligase, are attractive targets for the development of novel antibacterial drugs.[3][4]

While much of the focus has been on D-alanine as a monomer or as part of the D-alanyl-D-alanine dipeptide terminus of peptidoglycan precursors, the exploration of tripeptides containing D-alanine opens up new avenues for therapeutic intervention. These short peptides can be designed to mimic or inhibit natural substrates of bacterial enzymes, or to possess novel antimicrobial activities by disrupting bacterial membranes or intracellular processes. This guide will delve into the known and potential biological activities of these tripeptides, providing the necessary technical details for their synthesis and evaluation.

Antimicrobial Activity and Mechanistic Insights

The primary investigated biological activity of D-alanine containing tripeptides is their potential as antimicrobial agents. The inclusion of D-alanine can influence the peptide's structure, amphipathicity, and overall charge distribution, all of which are critical factors for antimicrobial efficacy.[5]

Targeting the Bacterial Cell Wall

A key mechanism of action for D-alanine containing peptides is the inhibition of peptidoglycan biosynthesis. The terminal D-alanyl-D-alanine of the pentapeptide precursor is crucial for the cross-linking of peptidoglycan chains, a reaction catalyzed by transpeptidases.[6] Tripeptides containing a D-alanine residue can be designed as analogs of this dipeptide to inhibit enzymes involved in this pathway.

Signaling Pathway: Peptidoglycan Precursor Biosynthesis and Inhibition

Caption: Inhibition of peptidoglycan biosynthesis by D-alanine analogs.

Quantitative Antimicrobial Data

The antimicrobial efficacy of D-alanine containing tripeptides is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism after overnight incubation. The following tables present illustrative MIC data for hypothetical D-alanine containing tripeptides, demonstrating how sequence modifications can impact activity.

Table 1: Illustrative MIC Values (µg/mL) of D-Ala-X-Y Tripeptides against Gram-Positive Bacteria

| Peptide Sequence | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) |

| D-Ala-Gly-Leu | 64 | 128 |

| D-Ala-Val-Phe | 32 | 64 |

| D-Ala-Lys-Trp | 16 | 32 |

| D-Ala-Arg-Phe | 16 | 16 |

Table 2: Illustrative MIC Values (µg/mL) of X-D-Ala-Y Tripeptides against Gram-Negative Bacteria

| Peptide Sequence | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

| Gly-D-Ala-Leu | >256 | >256 |

| Val-D-Ala-Phe | 128 | 256 |

| Lys-D-Ala-Trp | 64 | 128 |

| Arg-D-Ala-Phe | 32 | 64 |

Note: The data presented in these tables are illustrative examples to demonstrate the concept of structure-activity relationships and do not represent experimentally verified values for these specific sequences.

Experimental Protocols

The discovery and development of novel D-alanine containing tripeptides rely on robust experimental methodologies for their synthesis and biological characterization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides, including those containing D-amino acids.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Tripeptide

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Methodology for SPPS:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) and swell it in an appropriate solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is activated (e.g., with HBTU/HOBt) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine of the resin-bound amino acid.

-

Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid (in this case, Fmoc-D-Alanine-OH) is activated and coupled to the free amine of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing (AST)

The antimicrobial activity of the synthesized tripeptides is determined using standardized AST methods, such as the broth microdilution assay recommended by the Clinical and Laboratory Standards Institute (CLSI).

Detailed Methodology for Broth Microdilution Assay:

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution Series: A two-fold serial dilution of the D-alanine containing tripeptide is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Future Directions and Therapeutic Potential

The exploration of D-alanine containing tripeptides is still in its early stages, with significant potential for the discovery of novel therapeutic agents. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Large libraries of D-alanine containing tripeptides with varying sequences should be synthesized and screened to elucidate the key structural features required for potent and selective biological activity.

-

Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways.

-

Enzyme Inhibition Assays: D-alanine containing tripeptides should be evaluated as inhibitors of key bacterial enzymes beyond those in the peptidoglycan pathway, such as proteases and metabolic enzymes.

-

In Vivo Efficacy and Toxicity: Lead candidates should be advanced to in vivo models of infection to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

D-alanine containing tripeptides represent a promising class of molecules with the potential for diverse biological activities, particularly as antimicrobial agents. Their inherent stability to proteolysis, coupled with the ability to target essential bacterial pathways, makes them attractive candidates for drug development. The methodologies for their synthesis and biological evaluation are well-established, providing a solid foundation for future research. A systematic approach to understanding the structure-activity relationships and mechanisms of action of these tripeptides will be crucial in unlocking their full therapeutic potential and addressing the growing challenge of antimicrobial resistance.

References

- 1. Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. D-alanine-D-alanine ligase - Proteopedia, life in 3D [proteopedia.org]

- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Predicted Mechanism of Action for H-D-Ala-Pro-Phe-OH: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines a predicted mechanism of action for the novel tripeptide H-D-Ala-Pro-Phe-OH. In the absence of direct experimental data, this guide synthesizes information on the constituent amino acids and analogous peptide structures to propose a plausible biological role. The predicted mechanism centers on neuromodulatory and potential immunomodulatory activities, stemming from the unique combination of a D-amino acid, a conformationally rigid proline residue, and a neurotransmitter precursor. This guide also provides detailed, hypothetical experimental protocols to validate the predicted mechanisms and visual workflows to guide future research.

Predicted Mechanism of Action

The tripeptide this compound is composed of D-Alanine, Proline, and Phenylalanine. The predicted mechanism of action is multifaceted, leveraging the distinct properties of each amino acid.

-

Neuromodulatory Activity: The C-terminal Phenylalanine is a direct precursor to L-tyrosine and, subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3][] The D-enantiomer of Phenylalanine has been suggested to exhibit analgesic and antidepressant effects, potentially by inhibiting the degradation of enkephalins, which are endogenous opioids.[1] Therefore, this compound is predicted to interact with neuronal pathways, potentially modulating mood, pain perception, and alertness.[3][5]

-

Enhanced Stability and Bioavailability: The N-terminal D-Alanine confers resistance to enzymatic degradation by peptidases, which typically recognize L-amino acids. This is expected to increase the peptide's in vivo half-life and bioavailability, a desirable characteristic for therapeutic peptides.[6]

-

Structural Conformation and Target Binding: The central Proline residue introduces a rigid kink in the peptide backbone, forcing it into a specific three-dimensional conformation.[7][8][9] This defined structure is critical for specific binding to biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are often involved in neurological signaling.

-

Potential Immunomodulatory Role: D-amino acids, such as D-Alanine, are found in bacterial cell walls and can be recognized by the host's innate immune system.[10] Mammalian D-amino acid oxidase (DAO) can metabolize D-Alanine to produce hydrogen peroxide, an antimicrobial agent.[10] This suggests that this compound could have a role in modulating host-microbe interactions or innate immune responses.

Signaling Pathway Diagram

Caption: Predicted neuromodulatory signaling pathway for this compound.

Proposed Experimental Protocols

To validate the predicted mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Receptor Binding Assay

Objective: To determine if this compound binds to specific neuronal receptors, such as opioid or adrenergic receptors.

Methodology:

-

Receptor Preparation: Utilize commercially available cell lines stably expressing human opioid (mu, delta, kappa) and adrenergic (alpha, beta) receptors. Prepare cell membrane fractions by homogenization and centrifugation.

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]DAMGO for mu-opioid receptors).

-

Assay Protocol: Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Data Analysis: Measure the displacement of the radioligand by the tripeptide using a scintillation counter. Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for the receptor.

In Vitro Neuronal Activity Assay

Objective: To assess the effect of this compound on neuronal activity.

Methodology:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: Stimulate the neurons with a known agonist (e.g., potassium chloride or a receptor-specific agonist) in the presence and absence of varying concentrations of this compound.

-

Data Acquisition: Measure changes in intracellular calcium concentration using fluorescence microscopy.

-

Analysis: Quantify the effect of the tripeptide on neuronal depolarization and calcium signaling.

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of this compound's predicted activity.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available for this compound, the following table is presented as a template for summarizing future findings from the proposed experiments.

| Assay | Target | Parameter | Value | Units |

| Receptor Binding | Mu-Opioid Receptor | Ki | TBD | nM |

| Receptor Binding | Delta-Opioid Receptor | Ki | TBD | nM |

| Receptor Binding | Adrenergic Receptor α2A | Ki | TBD | nM |

| Enzyme Inhibition | Enkephalinase | IC₅₀ | TBD | µM |

| Neuronal Activity | Primary Cortical Neurons | EC₅₀ | TBD | µM |

Conclusion

The tripeptide this compound presents a promising scaffold for a novel therapeutic agent with potential neuromodulatory and immunomodulatory activities. Its unique composition suggests enhanced stability and specific target interactions. The experimental framework provided in this guide offers a clear path for elucidating its precise mechanism of action and validating its therapeutic potential. Further research is warranted to explore the full pharmacological profile of this intriguing molecule.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

In-depth Technical Guide: Potential Therapeutic Targets of H-D-Ala-Pro-Phe-OH

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of information regarding the therapeutic targets, mechanism of action, and specific biological effects of the tripeptide H-D-Ala-Pro-Phe-OH. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

Extensive searches of scientific databases and chemical registries have been conducted to identify any research pertaining to the biological activity of this compound. These inquiries have unfortunately not yielded any specific data linking this peptide to a particular receptor, enzyme, or signaling cascade. The peptide does not appear to be a well-characterized agent with established therapeutic applications.

While the specific tripeptide this compound lacks documented biological targets, searches for its core sequence, "D-Ala-Pro-Phe," have shown its inclusion in larger peptide structures or as a synthetic component in broader research contexts. For instance, similar sequences have been mentioned as part of synthetic substrates for enzyme activity assays or as a fragment within larger, more complex peptides studied for non-therapeutic purposes. However, these mentions do not confer a specific therapeutic activity to the isolated this compound tripeptide itself.

Without foundational research identifying the biological interactions of this compound, it is not possible to provide the requested detailed information, including:

-

Quantitative Data: There is no published data on binding affinities, enzyme inhibition constants (IC50/Ki), or other quantitative measures of biological activity for this peptide.

-

Experimental Protocols: Methodologies for studying the effects of this specific peptide have not been described in the available literature.

-

Signaling Pathways: As no molecular targets have been identified, there are no known signaling pathways modulated by this compound to be visualized.

The request for an in-depth technical guide on the therapeutic targets of this compound cannot be fulfilled due to the absence of relevant scientific data. The research community has not, to date, published findings on the bioactivity of this specific tripeptide. Further investigation into the biological effects of this compound would be required to identify any potential therapeutic targets and to generate the data necessary for the creation of a comprehensive technical whitepaper.

Role of D-alanine in enhancing peptide stability and function.

An In-depth Technical Guide to the Role of D-Alanine in Enhancing Peptide Stability and Function

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the site-specific substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a detailed exploration of how the incorporation of D-alanine, a non-proteinogenic amino acid, serves as a powerful tool to enhance peptide stability and modulate biological function, making it a cornerstone of modern peptide drug design.

The Stereochemical Basis of Enhanced Stability

Proteolytic enzymes, which are critical for protein turnover and digestion, are inherently chiral and stereospecific. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids, the exclusive building blocks of ribosomally synthesized proteins.[1][2] The introduction of a D-alanine residue into a peptide sequence disrupts this enzymatic recognition.

The fundamental reason for this enhanced stability lies in the stereochemistry at the α-carbon of the amino acid. D-alanine is the mirror image (enantiomer) of the natural L-alanine.[3][4] This altered three-dimensional orientation of the side chain and backbone creates steric hindrance within the active site of a protease, preventing the enzyme from achieving the precise conformation required for catalysis. Consequently, the peptide bond adjacent to the D-alanine residue becomes resistant to cleavage.[1][5] This strategy is highly effective for improving the stability of peptides against enzymes like trypsin, which preferentially cleaves at cationic residues such as lysine and arginine.[5][6]

Caption: D-amino acid substitution prevents protease recognition and cleavage.

Impact on Peptide Conformation and Function

While enhancing stability, substituting an L-amino acid with its D-counterpart can influence the peptide's secondary structure and, consequently, its biological activity. D-amino acids can induce specific turns or alter helical structures.[1][2]

-

Receptor Binding: The effect on receptor binding is context-dependent. If the substituted residue is part of a critical binding motif (an "anchor residue"), the modification can decrease binding affinity.[7][8] However, if the substitution is made in a flanking region or at a position not essential for interaction, the peptide can retain its activity.[9] In some cases, the conformational constraints imposed by a D-amino acid can even pre-organize the peptide into a more favorable binding conformation, thereby improving affinity and inhibitory activity.[10] For example, replacing a glycine residue that has a positive ϕ dihedral angle when bound to its target with a D-amino acid can enhance binding.[10]

-

Immunogenicity: Modifications to a peptide's sequence, including D-amino acid substitution, can alter its recognition by the immune system. This can be advantageous in synthetic vaccine design, where increased stability can lead to a more robust immune response.[9]

Quantitative Data on D-Alanine Modified Peptides

The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid substitution on peptide stability and function.

Table 1: Enhancement of Proteolytic Stability by D-Amino Acid Substitution

| Peptide Sequence (Modification) | Protease/Matrix | Metric | Result | Fold Increase in Stability | Reference |

| VPMSMRGG (Parental) | Collagenase | kcat (s⁻¹) | 0.28 | - | [11] |

| VPMS(d-M)RGG | Collagenase | kcat (s⁻¹) | 0.09 | ~3 | [11] |

| VPM(d-S)MRGG | Collagenase | kcat (s⁻¹) | 0.05 | ~5.6 | [11] |

| OM19R (All L-amino acids) | Trypsin (10 mg/mL, 8h) | MIC (µg/mL) | >128 (Inactive) | - | [5][6] |

| OM19D (L-Lys/Arg to D-Lys/Arg) | Trypsin (10 mg/mL, 8h) | MIC (µg/mL) | 16-32 (Active) | Activity Retained | [5][6] |

| Bicyclic Peptide (Glycine) | Proteolysis Assay | Half-life | Not specified | - | [10] |

| Bicyclic Peptide (Gly to D-Ser) | Proteolysis Assay | Half-life | Not specified | 4x | [10] |

Table 2: Effects of D-Amino Acid Substitution on Binding Affinity and Biological Activity

| Peptide/Target | Modification | Metric | Result | Change in Activity | Reference |

| MUC2 Epitope Peptide | Flanking regions substituted with D-amino acids | Antibody Binding (ELISA) | IC₅₀ values similar to native peptide | Recognition Preserved | [9] |

| uPA Inhibitor | Glycine to D-Serine | Inhibitory Activity (Ki) | 2.1 nM to 1.2 nM | 1.75-fold Improvement | [10] |

| NP 147-155 / MHC Class I Kᵈ | Tyr² to L-Alanine | Binding Affinity | >100-fold decrease | Critical Anchor | [7][8] |

Key Experimental Protocols

A systematic evaluation of D-alanine-modified peptides requires a multi-step workflow, from synthesis to functional validation.

Caption: Standard experimental workflow for evaluating D-alanine modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

-

Amino Acid Coupling: Utilize the Fmoc/tert-butyl strategy for synthesis.[12][13] To incorporate D-alanine, use Fmoc-D-Ala-OH as the building block at the desired position in the sequence. Coupling is typically achieved using activators like HBTU/HOBt in the presence of a base such as DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF to free the N-terminal amine for the next coupling cycle.

-

Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[12]

Protocol 2: In Vitro Serum/Plasma Stability Assay

-

Peptide Incubation: Prepare a stock solution of the D-alanine-modified peptide and its L-amino acid counterpart. Incubate the peptides at a fixed concentration (e.g., 10 µM) in fresh human plasma or serum (often diluted with buffer) at 37°C with gentle agitation.[12][13]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately stop the enzymatic reaction by adding a precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol), to precipitate the plasma proteins.[12] Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC or LC-MS.

-

Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t½) by fitting the data to a first-order decay curve.[14]

Protocol 3: Cell-Based Signaling Assay (GPCR Example)

Many peptides function by activating G-protein coupled receptors (GPCRs). A reporter gene assay can quantify the downstream effects of receptor activation.[15][16]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) that endogenously or recombinantly expresses the target receptor. Transfect the cells with a reporter plasmid, such as a CRE-luciferase construct, which contains a luciferase gene under the control of a promoter responsive to a specific signaling pathway (e.g., cAMP).[15]

-

Peptide Treatment: After transfection, seed the cells in a multi-well plate. Treat the cells with varying concentrations of the D-alanine peptide and the native L-peptide. Include a negative control (vehicle) and a positive control (known agonist).

-

Incubation: Incubate the cells for a sufficient period (e.g., 4-6 hours) to allow for signal transduction and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: The light output is proportional to the level of pathway activation. Plot the luminescence signal against the peptide concentration and fit to a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Caption: A generic GPCR signaling pathway activated by a peptide ligand.

Conclusion and Future Outlook

The incorporation of D-alanine is a proven and highly effective strategy for enhancing the proteolytic stability of therapeutic peptides, a critical step in improving their pharmacokinetic profiles and overall drugability.[17][18] This modification provides a straightforward method to increase a peptide's half-life in biological fluids. However, the impact on peptide function is nuanced and requires careful empirical evaluation, as changes in stereochemistry can alter the conformation necessary for receptor binding and biological activity. The comprehensive experimental workflow outlined in this guide—spanning synthesis, stability testing, and functional characterization—provides a robust framework for researchers in drug development to rationally design and validate D-alanine-containing peptides with improved therapeutic properties. As peptide-based therapeutics continue to grow in prominence, the strategic use of D-amino acids will remain an indispensable tool in the development of next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vedantu.com [vedantu.com]

- 4. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 8. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

In Silico Modeling of H-D-Ala-Pro-Phe-OH Receptor Binding: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the binding of the tripeptide H-D-Ala-Pro-Phe-OH to a putative receptor target. The content herein is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling. This document outlines the theoretical framework, experimental protocols, and data interpretation in a structured format to facilitate understanding and replication of such computational studies.

The tripeptide this compound, composed of D-Alanine, Proline, and Phenylalanine, represents a class of small peptides with potential therapeutic applications. Understanding its interaction with biological receptors at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict the binding mode, affinity, and stability of ligand-receptor complexes.

This guide will present a hypothetical case study of this compound binding to a G-protein coupled receptor (GPCR), a common target for peptide ligands. The methodologies described are based on established computational protocols and are broadly applicable to the study of other peptide-receptor interactions.

Methodology

The in silico analysis of the this compound and its receptor binding involves a multi-step computational workflow. This process begins with the preparation of the ligand and receptor structures, followed by molecular docking to predict the binding pose, and culminates in molecular dynamics simulations to assess the stability and dynamics of the complex.

Experimental Workflow

The overall computational workflow is depicted in the diagram below. This process is iterative, and findings from later stages can be used to inform and refine earlier steps.

Detailed Protocols

1. Ligand and Receptor Preparation

-

Ligand Preparation: The three-dimensional structure of this compound is constructed using a molecular builder. The geometry is then optimized using a suitable force field (e.g., MMFF94). Charges are assigned, and the structure is saved in a format compatible with docking software.

-

Receptor Preparation: A crystal structure or a homology model of the target GPCR is obtained from a protein database. The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protonation states of ionizable residues are assigned. The structure is then energy minimized to relieve any steric clashes.[1]

2. Molecular Docking

-

Grid Generation: A grid box is defined around the putative binding site of the receptor. The size of the grid is set to encompass the entire binding pocket to allow for unbiased docking of the ligand.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding conformation of the tripeptide within the receptor's binding site. The docking algorithm explores various orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[2] The top-ranked poses are saved for further analysis.

3. Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).[2] Counter-ions are added to neutralize the system.

-

Simulation Protocol: The system undergoes energy minimization, followed by a short period of heating and equilibration. A production MD simulation is then run for an extended period (e.g., 100 ns) to observe the dynamic behavior of the ligand-receptor complex.[2] The trajectory of the simulation is saved for post-processing analysis.

4. Post-Simulation Analysis

-

Binding Free Energy Calculation: The binding free energy of the complex is calculated using methods like MM/PBSA or MM/GBSA. This provides a more accurate estimation of the binding affinity compared to the docking score.

-

Interaction Analysis: The MD trajectory is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the tripeptide and the receptor. The stability of these interactions over time is also assessed.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound binding to a model GPCR.

Table 1: Molecular Docking Results

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Binding Affinity (Ki) | 2.1 µM |

| Key Interacting Residues | Asp113, Tyr116, Phe264 |

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

Table 3: Post-MD Simulation Analysis

| Parameter | Value |

| Average RMSD of Ligand (Å) | 1.2 ± 0.3 |

| Average RMSD of Receptor Backbone (Å) | 2.1 ± 0.5 |

| Calculated Binding Free Energy (kcal/mol) | -25.7 ± 3.2 |

| Major Hydrogen Bond Occupancy (%) | Asp113 (85%), Tyr116 (62%) |

Hypothetical Signaling Pathway

Upon binding of this compound to the target GPCR, a conformational change is induced, leading to the activation of downstream signaling cascades. A plausible signaling pathway is illustrated below.

Conclusion

This technical guide has outlined a standard in silico workflow for investigating the receptor binding of the tripeptide this compound. The methodologies of molecular docking and molecular dynamics simulation provide valuable insights into the binding mode, affinity, and stability of the peptide-receptor complex. The presented data, while hypothetical, serves to illustrate the types of quantitative results that can be obtained from such studies. The visualization of the experimental workflow and a potential signaling pathway further aids in the conceptual understanding of the processes involved. This computational approach is a cornerstone of modern drug discovery, enabling the efficient screening and optimization of novel therapeutic agents.

References

H-D-Ala-Pro-Phe-OH solubility and stability characteristics.

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of H-D-Ala-Pro-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability characteristics of the tripeptide this compound. Due to the limited availability of specific experimental data for this exact peptide in public literature, this guide synthesizes information based on the physicochemical properties of its constituent amino acids (D-Alanine, Proline, and Phenylalanine), general principles of peptide chemistry, and established experimental protocols.

Introduction to this compound

This compound is a tripeptide with the sequence D-Alanine, Proline, and Phenylalanine. The presence of a D-amino acid (D-Alanine) at the N-terminus is significant as it is expected to confer resistance to enzymatic degradation by common aminopeptidases. The Proline residue introduces a rigid kink in the peptide backbone, influencing its conformation, while the C-terminal Phenylalanine, an aromatic amino acid, contributes to the peptide's hydrophobicity. Understanding the solubility and stability of this peptide is crucial for its application in research and therapeutic development, as these properties affect its formulation, storage, and biological activity.

Solubility Characteristics

The solubility of a peptide is primarily dictated by its amino acid composition, specifically its polarity, hydrophobicity, and overall charge.

Theoretical Solubility Assessment

To predict the solubility of this compound, we can analyze its constituent amino acids:

-

D-Alanine (Ala): A small, non-polar amino acid.[1]

-

Proline (Pro): A non-polar amino acid that introduces conformational rigidity.[2]

-

Phenylalanine (Phe): A large, hydrophobic aromatic amino acid.[1]

The peptide has a free N-terminal amine group and a free C-terminal carboxylic acid group. To estimate its charge at neutral pH (~7.0):

-

N-terminal amine (-NH2): +1

-

C-terminal carboxyl (-COOH): -1

-

Side chains (Ala, Pro, Phe): 0

The net charge at neutral pH is approximately zero. Peptides with a net neutral charge and a high proportion of hydrophobic residues tend to have poor aqueous solubility.[3] Given the presence of two non-polar and one hydrophobic amino acid, this compound is predicted to be hydrophobic.[4]

Predicted Solubility Data

While specific quantitative data is unavailable, a qualitative prediction of solubility in common solvents can be made.

| Solvent | Predicted Solubility | Rationale & Remarks |

| Water / Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Insoluble | The peptide is neutral and contains hydrophobic residues.[4] Solubility is expected to be poor at physiological pH. |

| Acidic Buffers (e.g., 10% Acetic Acid) | Moderately Soluble | The C-terminal carboxyl group will be protonated, but the overall hydrophobicity may still limit solubility. |

| Basic Buffers (e.g., 0.1% Ammonium Hydroxide) | Moderately Soluble | The N-terminal amine group will be deprotonated. This may improve solubility compared to neutral pH. |

| Organic Solvents (e.g., DMSO, DMF) | Soluble | Hydrophobic peptides are generally soluble in strong organic solvents.[2] These should be used as a last resort and added dropwise to aqueous solutions.[4] |

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Sparingly to Moderately Soluble | May be used to aid dissolution, often in combination with water.[2] |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a peptide using a shake-flask method with subsequent analysis.[5]

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

High-speed microcentrifuge

-

HPLC system with a UV detector

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of the peptide and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilution: Prepare serial dilutions of the stock solution in DMSO.

-

Incubation: Add a small, fixed volume of each DMSO dilution to a microcentrifuge tube containing a larger, fixed volume of PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Equilibration: Seal the tubes and incubate them at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours) to allow for precipitation of the insoluble peptide.[6]

-

Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any precipitate.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved peptide using a validated analytical method, such as reverse-phase HPLC with UV detection.[5]

-

Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility under the tested conditions.

Caption: Workflow for Kinetic Solubility Determination.

Stability Characteristics

The stability of this compound is influenced by its sequence, the presence of the D-amino acid, and environmental factors like pH and temperature.

Predicted Stability Profile

-

Enzymatic Stability: The N-terminal D-Alanine is expected to provide significant resistance to degradation by most aminopeptidases, which are stereospecific for L-amino acids. The Pro-Phe bond is also known to be relatively resistant to cleavage by some common proteases.

-

pH-Dependent Stability: Like most peptides, this compound will be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline conditions), leading to the cleavage of peptide bonds.[7]

-

Temperature Stability: In its lyophilized form, the peptide should be stable when stored at -20°C or below.[8] In solution, degradation rates will increase with temperature.

-

Oxidative Stability: The peptide does not contain highly susceptible residues like Methionine or Cysteine, so it is expected to have good stability against oxidation.

Potential Chemical Degradation Pathways

The primary chemical degradation pathways for this peptide are likely to be:

-

Peptide Bond Hydrolysis: Cleavage of the Ala-Pro or Pro-Phe bonds, accelerated by high or low pH and elevated temperatures.

-

Diketopiperazine Formation: Cyclization of the dipeptide unit at the N-terminus, although this is less common for tripeptides.

Caption: Potential Hydrolytic Degradation Pathways.

Predicted Stability Data Summary

| Condition | Stressor | Expected Stability | Potential Degradation Products |

| pH | pH < 3 | Low | Peptide bond hydrolysis fragments. |

| pH 3-8 | High | Minimal degradation expected. | |

| pH > 8 | Moderate to Low | Peptide bond hydrolysis, potential for racemization over long periods. | |

| Temperature | -20°C (Lyophilized) | Very High | Negligible degradation. |

| 4°C (Solution) | Good (short-term) | Slow hydrolysis over weeks to months.[8] | |

| 37°C (Solution) | Moderate | Accelerated hydrolysis. | |

| Enzymatic | Aminopeptidases | High | Resistant due to N-terminal D-Alanine. |

| Carboxypeptidases | Moderate | C-terminal Phe may be cleaved. | |

| General Proteases (e.g., in plasma) | High | D-Ala and Proline residues generally confer resistance. | |

| Oxidation | 3% H₂O₂ | High | Low susceptibility due to the absence of Met or Cys. |

| Photostability | UV/Visible Light | Moderate | Phenylalanine's aromatic ring can be susceptible to photodecomposition. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV or MS detector.[9]

Procedure:

-

Sample Preparation: Prepare several identical solutions of the peptide in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for a set time.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.

-

Thermal Stress: Incubate a sample at an elevated temperature (e.g., 80°C).

-

Photostability: Expose a sample to UV light according to ICH guidelines.

-

-

Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

-

HPLC Analysis:

-

Method: Use a reverse-phase HPLC method with a C18 column. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[10]

-

Detection: Monitor the eluent at a suitable wavelength (e.g., 214 nm or 220 nm).

-

-

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The retention times of the new peaks can be used to track specific degradation products. If coupled with a mass spectrometer, the mass of the degradation products can be determined to help identify their structures.[11]

Caption: Workflow for a Forced Degradation Study.

References

- 1. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 2. bachem.com [bachem.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. phmethods.net [phmethods.net]

- 8. particlepeptides.com [particlepeptides.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 11. youtube.com [youtube.com]

Predicted Biological Function of the D-Ala-Pro-Phe Sequence: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the predicted biological functions of the tripeptide sequence D-Ala-Pro-Phe. As of the date of this document, there is no direct experimental data for this specific sequence in publicly available literature. The predictions herein are based on the known roles of its constituent amino acids and a structural analysis of similar peptide motifs. All quantitative data and experimental protocols are hypothetical and provided as a framework for future research.

Executive Summary

The tripeptide D-Ala-Pro-Phe is a novel sequence with significant therapeutic potential. Its composition suggests several key properties: high resistance to proteolytic degradation, the ability to induce specific structural conformations, and the potential for hydrophobic and aromatic interactions with biological targets. This whitepaper will explore the predicted biological functions of D-Ala-Pro-Phe, focusing on its potential as an enzyme inhibitor and a modulator of protein-protein interactions. Detailed hypothetical data and experimental protocols are provided to guide future research and development efforts.

Analysis of Constituent Amino Acids

The properties of D-Ala-Pro-Phe are derived from its unique combination of a D-amino acid, a rigid cyclic amino acid, and a hydrophobic aromatic amino acid.

-

D-Alanine (D-Ala): The inclusion of D-Alanine, the unnatural enantiomer of L-Alanine, is predicted to confer significant resistance to degradation by endogenous proteases.[1] This increased stability is a highly desirable characteristic for peptide-based therapeutics, as it can lead to a longer plasma half-life and improved bioavailability. D-amino acids are also found in some naturally occurring antimicrobial peptides and are being explored for the development of new antibiotics.[2][3]

-

Proline (Pro): Proline's side chain forms a cyclic structure that links back to the peptide backbone, making it a secondary amine.[4] This unique structure imparts significant conformational rigidity to the peptide chain.[5] Proline is often referred to as a "helix breaker" because its structure disrupts the formation of alpha-helices and beta-sheets.[6][7] Instead, it is commonly found in turns and bends of protein structures, inducing specific kinks that can be crucial for biological activity.[5][8] In the context of D-Ala-Pro-Phe, the proline residue is expected to create a fixed, bent conformation.

-

Phenylalanine (Phe): Phenylalanine is an essential amino acid characterized by its hydrophobic and aromatic benzyl side chain.[9][] This side chain can participate in hydrophobic and π-π stacking interactions, which are critical for binding to and recognizing biological targets, particularly hydrophobic pockets in enzymes or receptors.[11] Phenylalanine is also a precursor to several important neurotransmitters.[12][13] Its presence in D-Ala-Pro-Phe suggests that the peptide may interact with targets that have hydrophobic or aromatic binding sites.

Predicted Biological Functions and Mechanisms of Action

Based on the properties of its constituent amino acids, two primary biological functions are predicted for D-Ala-Pro-Phe:

Inhibition of Prolyl Endopeptidases

Hypothesis: The D-Ala-Pro-Phe sequence is a potential inhibitor of prolyl endopeptidases (PREPs), a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues.

Mechanism of Action: The Pro-Phe motif could serve as a recognition sequence for the PREP active site. The D-Alanine at the N-terminus would render the peptide resistant to cleavage, allowing it to act as a competitive inhibitor by blocking the active site and preventing the binding of natural substrates. The rigid turn induced by the proline residue would orient the phenylalanine side chain to fit into a hydrophobic S2 subsite of the enzyme.

Signaling Pathway:

Figure 1: Predicted inhibitory action of D-Ala-Pro-Phe on Prolyl Endopeptidase (PREP).

Modulation of Protein-Protein Interactions

Hypothesis: D-Ala-Pro-Phe could act as a modulator of protein-protein interactions (PPIs) by mimicking a beta-turn motif.

Mechanism of Action: The rigid bend introduced by the proline residue could mimic a beta-turn structure, a common motif in protein recognition sites. The D-Ala would provide stability, and the Phe would engage in hydrophobic or aromatic interactions at the PPI interface. This could either disrupt or stabilize the interaction, depending on the specific target. For example, it could block the binding of a natural ligand to a receptor.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the predicted biological functions of D-Ala-Pro-Phe.

Table 1: Predicted Inhibitory Activity against Prolyl Endopeptidases

| Enzyme Target | IC50 (nM) | Ki (nM) | Inhibition Type |

| Prolyl Endopeptidase (PREP) | 150 | 75 | Competitive |

| Fibroblast Activation Protein (FAP) | >10,000 | >5,000 | - |

| Dipeptidyl Peptidase-4 (DPP-IV) | >10,000 | >5,000 | - |

Table 2: Predicted Binding Affinity for a Hypothetical PPI Target

| PPI Target | Kd (µM) | Kon (10^3 M⁻¹s⁻¹) | Koff (10⁻³ s⁻¹) |

| SH3 Domain | 5.2 | 25 | 130 |

| PDZ Domain | >100 | - | - |

Proposed Experimental Protocols

The following are detailed protocols for testing the predicted biological functions of D-Ala-Pro-Phe.

PREP Inhibition Assay

Objective: To determine the inhibitory activity of D-Ala-Pro-Phe against human recombinant PREP.

Methodology:

-

Reagents and Materials:

-

Human recombinant PREP

-

Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)

-

D-Ala-Pro-Phe (synthesized and purified)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of D-Ala-Pro-Phe in DMSO.

-

Create a serial dilution of D-Ala-Pro-Phe in assay buffer.

-

In a 96-well plate, add 50 µL of PREP solution to each well.

-

Add 25 µL of the D-Ala-Pro-Phe dilutions or vehicle control to the wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for PPI Analysis

Objective: To measure the binding kinetics of D-Ala-Pro-Phe to a hypothetical SH3 domain-containing protein.

Methodology:

-

Reagents and Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant SH3 domain protein

-

D-Ala-Pro-Phe

-

Amine coupling kit

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the SH3 domain protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of D-Ala-Pro-Phe in running buffer.

-

Inject the D-Ala-Pro-Phe solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Record the sensorgrams for each concentration.

-

Regenerate the sensor surface between injections.

-

Analyze the data using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (Kd).

-

Experimental Workflow Diagram:

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The tripeptide D-Ala-Pro-Phe represents a promising candidate for drug development due to its predicted high stability and specific conformational properties. The hypotheses presented in this whitepaper, namely its potential as a PREP inhibitor and a modulator of PPIs, are grounded in the fundamental principles of peptide chemistry and pharmacology. The provided hypothetical data and detailed experimental protocols offer a clear roadmap for the validation of these predictions. Future research should focus on the chemical synthesis and in vitro testing of D-Ala-Pro-Phe, followed by structural studies to elucidate its binding modes. Subsequent lead optimization could further enhance its potency and selectivity, paving the way for preclinical and clinical development.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Peptide Antibiotics Composed of d-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 9. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]

- 11. Phenylalanine [russelllab.org]

- 12. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 13. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for the Synthetic Tripeptide H-D-Ala-Pro-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the synthetic tripeptide H-D-Ala-Pro-Phe-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to achieve high purity and recovery, which are critical for research and drug development applications. The protocol covers all stages from initial analytical method development to preparative scale-up, fraction collection, and final product isolation.

Introduction

Synthetic peptides are of significant interest in various fields, including drug discovery, biochemistry, and materials science. The biological activity and reliability of experimental data derived from synthetic peptides are directly dependent on their purity. Solid-phase peptide synthesis (SPPS), while efficient, often yields a crude product containing deletion sequences, incompletely deprotected peptides, and other impurities.[1] Consequently, robust purification is a critical downstream step.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most powerful technique for the purification of synthetic peptides.[1] This method separates peptides based on their hydrophobicity, allowing for high-resolution separation of the target peptide from closely related impurities. The tripeptide this compound, containing the hydrophobic amino acid Phenylalanine, is well-suited for purification by RP-HPLC using a C18 stationary phase.

This document outlines a systematic approach for the purification of this compound, beginning with analytical method development to establish optimal separation conditions, followed by a direct scale-up to a preparative method for isolating the pure product.

Experimental Workflow

The overall strategy for the purification of this compound is a multi-step process that begins with the characterization of the crude synthetic product and culminates in the isolation of the highly purified peptide. The workflow is designed to be systematic, ensuring a reproducible and efficient purification outcome.

Materials and Methods

Instrumentation

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector

-

Vortex mixer

-

Centrifuge

-

Lyophilizer (Freeze-dryer)

-

Analytical balance

Consumables and Reagents

-

Crude synthetic this compound

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

0.22 µm syringe filters

-

Analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

-

Preparative RP-HPLC column (e.g., C18, 5 µm, 21.2 x 250 mm)

-

HPLC vials

-

Collection tubes

Detailed Experimental Protocols

Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Note: All mobile phases should be filtered through a 0.45 µm filter and degassed prior to use to prevent damage to the HPLC system.[2]

Sample Preparation

-

Accurately weigh the crude this compound peptide.

-

Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL.[3]

-

Vortex the solution until the peptide is fully dissolved.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[2][4]

Analytical HPLC - Method Development

The initial step is to develop a separation method on an analytical scale to determine the retention time of the target peptide and to resolve it from impurities.[5]

-

Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Injection: Inject 10-20 µL of the prepared crude peptide solution.

-

Chromatographic Conditions: Run a scouting gradient to determine the approximate elution percentage of ACN for the peptide. A typical shallow gradient for peptides is a 1% per minute increase in Mobile Phase B.[5]

-

Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present, which is the case with Phenylalanine).[6]

Preparative HPLC - Scale-Up and Purification

Based on the analytical results, the method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining good resolution.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial conditions determined from the analytical run.

-

Sample Loading: Dissolve a larger quantity of the crude peptide (e.g., 50-100 mg, depending on column capacity) in Mobile Phase A. The concentration can be higher than for the analytical run.

-

Injection: Inject the dissolved crude peptide onto the preparative column.

-

Focused Gradient: Apply a focused gradient based on the retention time from the analytical run. For example, if the peptide eluted at 35% B in the scouting run, a focused gradient could be 25-45% B over 20-30 minutes.

-

Fraction Collection: Collect fractions based on the UV signal. Set the fraction collector to trigger collection as the main peak begins to elute and stop after the peak returns to baseline. It is advisable to collect smaller fractions across the main peak to isolate the purest portions.[5]

Post-Purification Processing

-

Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

-

Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).[6]

-

Lyophilization: Freeze the pooled fractions and lyophilize under high vacuum to remove the mobile phase solvents (water and acetonitrile) and TFA.[5] The final product will be a white, fluffy powder.

-

Final Quality Control: The final lyophilized peptide should be characterized to confirm its identity (e.g., by mass spectrometry) and purity (by analytical HPLC).

Data Presentation

The following tables summarize the proposed HPLC conditions and expected outcomes for the purification of this compound.

Table 1: HPLC System and Column Specifications

| Parameter | Analytical Scale | Preparative Scale |

| HPLC System | Standard Analytical HPLC | Preparative HPLC System |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 21.2 x 250 mm |

| Pore Size | 100-300 Å | 100-300 Å |

| Detector | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |

Table 2: Analytical Method Development Parameters

| Parameter | Value |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Scouting Gradient | 5-65% B over 60 minutes |

| Column Temperature | Ambient (or 30-40 °C for better peak shape) |

Table 3: Preparative Scale-Up and Expected Results

| Parameter | Value |

| Crude Peptide Load | 50 - 200 mg |

| Flow Rate | 20 mL/min |

| Focused Gradient | 25-45% B over 20 minutes |

| Expected Purity | >98% |

| Expected Recovery | 50-70% |

Conclusion

The described RP-HPLC strategy provides a reliable and effective method for the purification of the synthetic tripeptide this compound. By following a systematic approach of analytical method development, preparative scale-up, and careful fraction analysis, it is possible to obtain a final product with high purity, suitable for demanding research and development applications. The use of a C18 stationary phase and a water/acetonitrile mobile phase with TFA as an ion-pairing agent is a well-established and robust system for peptide purification.[5] Expected recovery rates for peptide purification are often in the range of 50%, with higher purity targets sometimes leading to lower recovery as narrower fractions of the main peak are selected.[3]

References

Application Notes and Protocols for Mass Spectrometry Analysis of H-D-Ala-Pro-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the mass spectrometry analysis of the synthetic tripeptide H-D-Ala-Pro-Phe-OH. This tripeptide, with a D-amino acid at the N-terminus, is of interest in various research areas, including drug discovery and peptide chemistry, due to the potential for increased stability against enzymatic degradation. Accurate characterization of this peptide and its fragments is crucial for quality control, metabolic studies, and understanding its structure-activity relationships. These application notes offer a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, instrumental analysis, and data interpretation.

Predicted Fragmentation Pattern

The fragmentation of peptides in a mass spectrometer provides valuable structural information. For the tripeptide this compound, which has proline in the central position, collision-induced dissociation (CID) is expected to yield specific fragment ions. When analyzing the deprotonated molecule ([M-H]⁻), the primary fragmentation products are anticipated to be the a₃, y₂, and y₁ ions.[1] The presence of proline significantly influences the fragmentation, often leading to cleavage at the amide bond N-terminal to the proline residue.

The expected major fragment ions and their theoretical monoisotopic m/z values are summarized in the table below. These values are crucial for setting up the mass spectrometer for targeted analysis and for interpreting the resulting spectra.

| Ion Type | Sequence | Theoretical m/z ([M-H]⁻) |

| Precursor Ion | D-Ala-Pro-Phe | 332.16 |

| a₃ ion | D-Ala-Pro-Phe - CO₂ | 288.17 |

| y₂ ion | Pro-Phe | 261.13 |

| y₁ ion | Phe | 164.07 |

Experimental Protocols

This section outlines the detailed methodology for the LC-MS/MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

-

Reagents and Materials:

-

This compound peptide standard

-

HPLC-grade water with 0.1% formic acid (Solvent A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

-

Low-binding microcentrifuge tubes

-

-

Protocol:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in Solvent A.

-

Perform serial dilutions of the stock solution to create a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL) in Solvent A.

-

For analysis of samples from biological matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.

-

Transfer the final diluted samples to autosampler vials for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the separation of peptides prior to mass spectrometry.

-

LC System: A high-performance liquid chromatography system coupled to the mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phases:

-

Solvent A: Water with 0.1% formic acid

-